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Compound of Interest

2-(2-Methoxyphenoxy)-
Compound Name:
benzylamine

CAS No.: 870121-39-4

Cat. No.: B3291185

Get Quote

\\

Technical Guide: 2-(2-
Methoxyphenoxy)benzylamine Reference

Standard[1]
Structural Identity & Critical Disambiguation

In impurity profiling, structural misidentification is a primary source of analytical error.[1] Before
establishing a reference standard, one must verify the regio-chemistry.[1]
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Feature Target Standard

Common Confusant
(Carvedilol Impurity)

2-(2-
Methoxyphenoxy)benzylamine

Chemical Name

N-Benzyl-2-(2-

methoxyphenoxy)ethylamine

CAS Number 870061-70-4 (HCI) 3246-03-5

Formula C14H15NO2[1] - HCI C16H19NO2

Linker Amine attached directly to Amine separated by ethyl
benzyl carbon.[1] chain.[1][2]

Role Key Intermediate (Neurology), Degradant / Intermediate

Process Impurity.[1]

(Beta-blockers).[1][3]

Visualization: Structural Divergence

The following diagram illustrates the structural difference to prevent critical sourcing errors.
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Caption: Structural differentiation between the target benzylamine standard and the common
ethylamine analog.

Comparative Analysis of Reference Standard
Grades

When sourcing 2-(2-Methoxyphenoxy)benzylamine for GMP profiling, "purity" alone is
insufficient.[1] The standard must be characterized for potency (mass balance) to ensure
accurate quantitation of impurities.[1]

: : D C il lidated Standards

Grade A: Certified Grade B: Analytical Grade C: Research
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Recommendation ) o
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Expert Insight: Most commercially available sources for CAS 870061-70-4 (e.g., Chem-Impex,
BLD Pharm) supply Grade B or C material [1, 5].[1] For strict impurity profiling (ICH Q3A/B),
you must upgrade a Grade B standard to a Secondary Reference Standard by performing full
characterization (Structure ID + Mass Balance:

)[1]
Experimental Protocol: Impurity Profiling Workflow
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The following protocol is designed for the separation of 2-(2-Methoxyphenoxy)benzylamine
from related reaction by-products.

A. Chromatographic Conditions (RP-HPLC)

This method utilizes a charged surface hybrid (CSH) phenyl-hexyl or C18 column to maximize
selectivity between the electron-rich phenoxy rings.[1]

e Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 um) or equivalent.[1]
» Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Flow Rate: 1.0 mL/min.[1]

e Column Temp: 40°C.

Detection: UV at 215 nm (Amine/Aromatic) and 275 nm (Phenoxy specificity).[1]

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 5 Equilibrate
2.0 5 Isocratic Hold
20.0 90 Linear Gradient
25.0 90 Wash

| 25.1 | 5 | Re-equilibrate |

B. Standard Preparation & Relative Response Factor
(RRF)

To accurately quantify this impurity without a dedicated standard for every batch, determine the
RRF relative to the parent API.[1]
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e Stock Solution: Dissolve 10.0 mg of 2-(2-Methoxyphenoxy)benzylamine HCl in 10 mL
Methanol (1.0 mg/mL).

» Sensitivity Solution: Dilute to LOQ level (approx. 0.05% of target concentration).[1]
» Calculation:

Note: The phenoxy group provides strong UV absorbance.[1] Expect RRF values close to
1.0-1.5 relative to non-chromophoric APIs, or <1.0 for highly conjugated APIs.

C. Self-Validating System Check

Every analytical run must include a System Suitability Test (SST):
e Resolution (

): > 2.0 between 2-(2-Methoxyphenoxy)benzylamine and the nearest peak (usually the des-
methoxy analog or parent).[1]

e Tailing Factor (

): < 1.5 (Benzylamines are prone to tailing; ensure acidic pH < 3.0 to keep the amine
protonated and minimize silanol interactions).[1]

Analytical Workflow Diagram

This flowchart defines the decision process for qualifying the standard and using it in routine
analysis.
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Standard Qualification
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Caption: Workflow for qualifying the reference standard and applying it to batch release testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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